molecular formula C14H11FO2 B1334159 1-[4-(4-Fluorophenoxy)phenyl]ethanone CAS No. 35114-93-3

1-[4-(4-Fluorophenoxy)phenyl]ethanone

Cat. No. B1334159
CAS RN: 35114-93-3
M. Wt: 230.23 g/mol
InChI Key: HPLGELQKWAOYKR-UHFFFAOYSA-N
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Patent
US07534805B2

Procedure details

A solution of 1-[4-(4-fluorophenoxy)phenyl]ethanone (17.7 g, 0.077 mol) in 220 ml of ethanol is cooled down to approximately 0° C. Bromine (4.8 ml, 0.096 mol) is added dropwise with a syringe. The temperature is allowed to return to ambient temperature, followed by stirring for 2 hours. After evaporation of the solvent then stirring for 10 hours in isopentane, the residue is filtered on frit and dried under a vacuum chamber bell jar. A beige-coloured powder is obtained.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[Br:18]Br>C(O)C>[Br:18][CH2:14][C:13]([C:10]1[CH:11]=[CH:12][C:7]([O:6][C:5]2[CH:16]=[CH:17][C:2]([F:1])=[CH:3][CH:4]=2)=[CH:8][CH:9]=1)=[O:15]

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
FC1=CC=C(OC2=CC=C(C=C2)C(C)=O)C=C1
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
STIRRING
Type
STIRRING
Details
then stirring for 10 hours in isopentane
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the residue is filtered on frit
CUSTOM
Type
CUSTOM
Details
dried under a vacuum chamber bell jar
CUSTOM
Type
CUSTOM
Details
A beige-coloured powder is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.